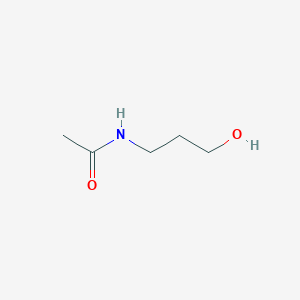

N-(3-hydroxypropyl)acetamide

Overview

Description

N-(3-Hydroxypropyl)acetamide is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a white solid that is soluble in water and alcohols but insoluble in hydrocarbons . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Hydroxypropyl)acetamide can be synthesized through the reaction of acetic acid with 3-chloro-2-oxopropylamine . The reaction typically involves the following steps:

Reaction Setup: Acetic acid and 3-chloro-2-oxopropylamine are mixed in a suitable solvent, such as ethanol.

Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

Product Isolation: After the reaction is complete, the product is isolated by crystallization, followed by filtration and drying to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(3-Hydroxypropyl)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: It is used in the production of dyes, flame retardants, plasticizers, and adhesives.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticonvulsant properties are believed to result from its modulation of neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

N-(3-Hydroxypropyl)acetamide can be compared with other similar compounds, such as:

- N-(2-Hydroxypropyl)acetamide

- N-(3-Hydroxypropyl)pyridin-2-ylacetamide

- N-(3-Hydroxypropyl)-1H-indole

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the third carbon position allows for unique interactions and reactions compared to its analogs .

Biological Activity

N-(3-hydroxypropyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of an acetamide functional group attached to a hydroxypropyl chain, which contributes to its unique hydrophilic and hydrophobic characteristics. This dual nature makes it versatile in both chemical and biological contexts, facilitating interactions with various biomolecules and metal ions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The presence of the hydroxyl group enhances its interaction with microbial membranes, potentially disrupting their integrity and function.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Studies have demonstrated its ability to reduce inflammatory markers in vitro, indicating a mechanism that may involve the modulation of cytokine production or the inhibition of inflammatory pathways . This property suggests potential applications in treating inflammatory diseases.

3. Coordination Chemistry

This compound serves as a proligand in coordination chemistry, particularly with lanthanides such as lanthanum and neodymium. The hydroxyl group enhances its capacity to form stable complexes with metal ions, which is crucial for developing new materials with specific catalytic or magnetic properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The acetamide moiety can facilitate binding to enzymes or receptors, while the hydroxypropyl group enhances solubility and bioavailability. These interactions can influence various biochemical pathways, leading to observed therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-hydroxyethyl)acetamide | Hydroxyethyl group instead of hydroxypropyl | More hydrophilic due to shorter alkyl chain |

| N-(4-hydroxybutyl)acetamide | Hydroxybutyl group providing a longer carbon chain | Potentially different solubility characteristics |

| 2-Hydroxy-N-(3-hydroxypropyl)acetamide | Contains two hydroxyl groups | Increased polarity and potential for hydrogen bonding |

The unique combination of a propanol side chain and an acetamide functional group distinguishes this compound from these similar compounds, particularly in terms of its balance between hydrophilicity and lipophilicity, which may influence its biological activity and applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Inflammation Model : In an in vitro model using macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, supporting its role in mitigating inflammation .

- Coordination Chemistry Application : Research on metal complexes formed with this compound demonstrated enhanced catalytic activity in organic reactions, showcasing its utility in synthetic chemistry.

Properties

IUPAC Name |

N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICDYOVJNQLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381752 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-73-7 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of N-(3-hydroxypropyl)acetamide derivatives discussed in the research?

A1: The research primarily explores the potential of this compound derivatives as pesticides [, ]. Specifically, the studies focus on characterizing new derivatives and investigating their effectiveness in controlling microorganisms in various aqueous systems.

Q2: How is the structure of this compound derivatives characterized in the research?

A2: The research utilizes X-ray powder diffraction to characterize the structure of five new this compound derivatives []. This technique provides valuable information about the compound's crystal structure, including Miller indices, unit cell parameters, and peak positions, which are essential for understanding its physical and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.